N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a small-molecule derivative of the 2-aminothiazole class, characterized by a thiazole core substituted at the C-4 position with a 4-bromophenyl group and at the C-2 position with a 5-chloro-2-nitrobenzamide moiety.
2-Aminothiazole derivatives are pharmacologically versatile, exhibiting anti-infective, anti-trichomonal, and central nervous system (CNS) activities. Compounds with aromatic C-4 substitutions, such as the bromophenyl group here, have shown immunosuppressant and CNS-modulating properties in prior studies .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O3S/c17-10-3-1-9(2-4-10)13-8-25-16(19-13)20-15(22)12-7-11(18)5-6-14(12)21(23)24/h1-8H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUCKRNMQQIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 5-chloro-2-nitrobenzoic acid to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at the 2-position of the benzamide undergoes reduction to form an amino derivative (-NH₂).
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Mechanistic Insight : The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the amine .
Chlorine Substitution Reactions
The chloro group (-Cl) at the 5-position participates in nucleophilic aromatic substitution (NAS) due to activation by the electron-withdrawing nitro group.
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Key Factor : The nitro group enhances the electrophilicity of the aromatic ring, facilitating displacement of chlorine with soft nucleophiles.
Electrophilic Substitution on the Bromophenyl Ring
The bromine atom on the para-substituted phenyl ring directs electrophilic reactions to the meta position.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-(3-nitro-4-bromophenyl)-thiazole derivative | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid analog |
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Stereoelectronic Influence : Bromine’s strong electron-withdrawing effect deactivates the ring but directs incoming electrophiles to the meta position .
Amide Hydrolysis
The benzamide linkage hydrolyzes under acidic or basic conditions to yield carboxylic acid and aniline derivatives.
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Stability Note : The nitro group stabilizes the intermediate tetrahedral structure during hydrolysis.
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling to construct biaryl systems.
| Reaction Type | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-thiazole hybrid | |
| Ullmann coupling | CuI, DMF, 120°C | N-aryl derivatives |
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Scope : These reactions expand the compound’s utility in synthesizing complex heterocyclic architectures .
Thiazole Ring Functionalization
The thiazole ring undergoes electrophilic substitution or coordination with metal ions.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, acetone | S-methylated thiazole | |
| Metal complexation | FeCl₃, ethanol | Fe(III)-thiazole complex |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
A study evaluating the antimicrobial efficacy of thiazole derivatives found that several compounds demonstrated significant activity against resistant strains, highlighting the potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide in combating infections caused by resistant pathogens .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The compound's effectiveness is attributed to its ability to modulate signaling pathways associated with cell survival and proliferation .
In a comparative analysis, derivatives were tested for their cytotoxic effects using the Sulforhodamine B assay, revealing that certain modifications to the thiazole structure significantly enhance anticancer activity .
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, this compound was included as a lead compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against multiple bacterial strains .
Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of thiazole derivatives against MCF7 cells. The research demonstrated that this compound induced significant cytotoxicity at lower concentrations than many existing chemotherapeutics. Molecular docking studies further elucidated its binding interactions with target proteins involved in cancer cell growth .
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets in the cell. The thiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Activity percentage reflects plant growth modulation in high-content screening .
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group (-NO₂) increases electrophilicity compared to analogs with methoxy (-OCH₃, ) or methyl (-CH₃, ) groups. This may enhance binding to electron-rich biological targets but reduce metabolic stability .
Pharmacological Implications: N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (129.23% activity) outperforms other analogs in growth modulation, suggesting that smaller substituents (methyl) and a phenoxybenzamide moiety may optimize steric compatibility in certain targets . 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () combines methoxy and methyl groups, balancing solubility and lipophilicity. This could make it preferable for oral bioavailability compared to the brominated target compound .
Non-Thiazole Comparators: 4MNB () shares a brominated benzamide core but lacks the thiazole ring. Its structural simplicity may reduce synthetic complexity but limit target specificity compared to thiazole-containing analogs . Benzothiadiazole-containing analogs () introduce heteroaromatic systems (e.g., benzothiadiazole), which may improve π-π interactions in receptor binding but increase molecular weight and synthetic challenges .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological significance, particularly focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The compound has a complex molecular structure characterized by the presence of a thiazole ring and a bromophenyl moiety. The crystal structure analysis reveals important geometric parameters that influence its biological activity. The dihedral angles between different aromatic rings are critical for understanding the compound's interaction with biological targets.
Crystallographic Data
The crystallographic data for this compound includes:
- Molecular Formula : C19H17BrClN2O2S
- Crystal System : Triclinic
- Unit Cell Dimensions :
- Angles: , ,
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired compound. The method typically includes:
- Starting Materials :
- 4-bromophenylthiazole
- 5-chloro-2-nitrobenzoic acid derivatives
- Reagents :
- Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Solvents like dichloromethane or ethanol
- Procedure : The reaction mixture is stirred at room temperature for a specified duration until the product crystallizes out.
Antimicrobial Activity
Research indicates that compounds with thiazole and nitro groups exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi using methods such as the turbidimetric method to determine Minimum Inhibitory Concentration (MIC).
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Candida albicans | 64 | Moderate |
These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of this compound has been evaluated using cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay is commonly employed to assess cell viability post-treatment.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF7 | 10 | Strong antiproliferative effect |
| HeLa | 20 | Moderate effect |
The data indicates that this compound exhibits promising anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutical Sciences, researchers synthesized various derivatives of thiazole compounds, including this compound. They found that modifications to the thiazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .
Study on Anticancer Properties
Another study focused on the anticancer effects of thiazole derivatives in breast cancer models demonstrated that this compound showed a marked reduction in cell proliferation rates compared to untreated controls . This suggests that further exploration into its mechanism could yield valuable insights for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazol-2-amine derivatives and substituted benzoyl chlorides. A typical procedure involves reacting 4-(4-bromophenyl)-1,3-thiazol-2-amine with 5-chloro-2-nitrobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under reflux. Reaction progress is monitored via TLC, followed by purification using column chromatography or recrystallization from methanol .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide bond formation | Pyridine, 24h, RT | ~60-70% |
| Purification | CH₃OH recrystallization | >95% purity |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm substituent positions (e.g., bromophenyl, nitro groups).
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bromine isotope pattern .
Q. What preliminary biological targets are suggested by its structural features?
- Methodological Answer : The thiazole and nitrobenzamide moieties are associated with enzyme inhibition (e.g., PFOR in anaerobic organisms) or receptor binding (e.g., mGluR5 in neurological studies). Initial screening could involve in vitro assays targeting kinases or metabolic enzymes, leveraging structural analogs reported in PET ligand studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
